3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol
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Overview
Description
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the 3,4-Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation reactions using 3,4-dimethylbenzene and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.
Catalysts: Such as Lewis acids for Friedel-Crafts reactions.
Purification Techniques: Including distillation, crystallization, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclobutane-containing compounds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol exerts its effects can involve:
Molecular Targets: Such as enzymes or receptors that interact with the cyclobutane ring or the aminomethyl group.
Pathways: Involving signal transduction or metabolic processes that are influenced by the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the dimethyl groups on the phenyl ring.
3-(Aminomethyl)-3-(4-methylphenyl)cyclobutan-1-ol: Has only one methyl group on the phenyl ring.
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol: Contains chlorine atoms instead of methyl groups.
Uniqueness
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is unique due to the presence of both aminomethyl and 3,4-dimethylphenyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9-3-4-11(5-10(9)2)13(8-14)6-12(15)7-13/h3-5,12,15H,6-8,14H2,1-2H3 |
InChI Key |
FIJAGPVUAJAHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC(C2)O)CN)C |
Origin of Product |
United States |
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